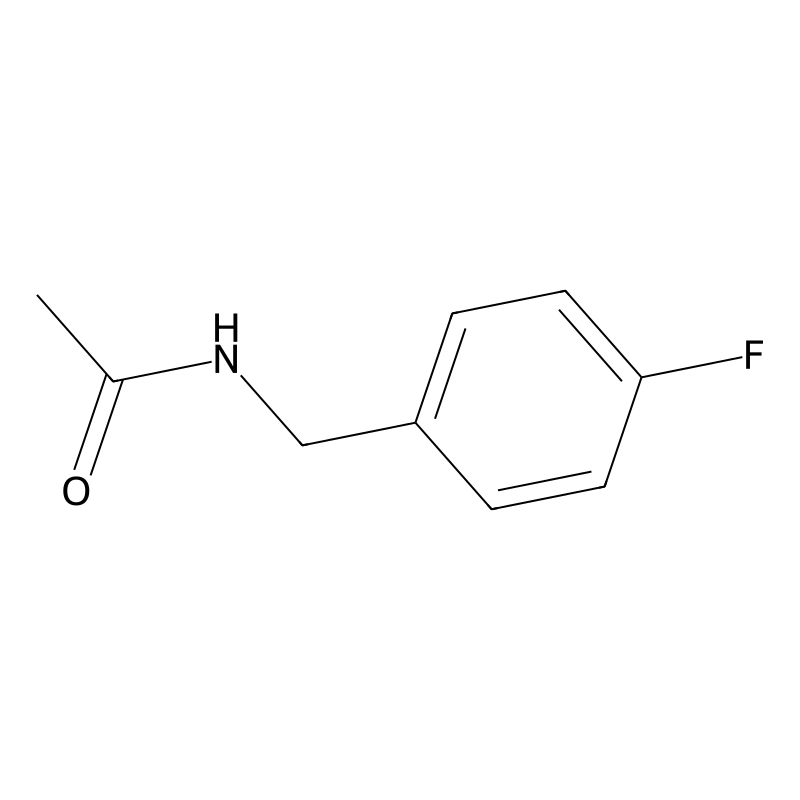

N-((4-Fluorophenyl)methyl)ethanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial and Antiproliferative Agents

Scientific Field: Pharmacology

Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have a similar structure to the compound , have been synthesized and studied for their antimicrobial and anticancer activities.

Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity.

Herbicide Metabolite

Scientific Field: Agriculture and Chemistry

Summary of Application: N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, a compound related to the one , is related to the herbicide flufenacet.

Methods of Application: The synthesis and crystal structure of the compound were presented in the study.

Psychoactive Substance

Summary of Application: N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF), a compound related to the one , has been identified as a new psychoactive substance

Methods of Application: The risk assessment of 4F-iBF was carried out by the extended Scientific Committee of the EMCDDA on 7-8 November 2017.

N-((4-Fluorophenyl)methyl)ethanamide, also known as N-(4-fluorobenzyl)acetamide, is an organic compound with the molecular formula and a molecular weight of approximately . This compound features a central ethanamide functional group linked to a 4-fluorophenyl group through a methylene bridge. The presence of the fluorine atom imparts distinct electronic and steric properties, enhancing its lipophilicity and reactivity in various chemical and biological contexts .

- Oxidation: Primarily at the amide group, which can lead to the formation of carboxylic acids or aldehydes. Common reagents for oxidation include potassium permanganate in acidic conditions .

- Reduction: This compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride .

- Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, resulting in various substituted phenyl derivatives. Sodium methoxide in methanol is often used as a reagent for these reactions .

N-((4-Fluorophenyl)methyl)ethanamide has been studied for its biological activity, particularly in the context of medicinal chemistry. Its unique structure makes it a candidate for the design of new therapeutic agents. In biological research, it is utilized to investigate the effects of fluorinated amides on biological systems, contributing to the development of fluorinated pharmaceuticals . The fluorine atom enhances the compound's ability to penetrate biological membranes, potentially allowing it to modulate the activity of specific enzymes and receptors within cells .

The synthesis of N-((4-Fluorophenyl)methyl)ethanamide can be achieved through several methods:

- Amidation Reaction: A common method involves reacting 4-fluorobenzylamine with acetic anhydride in the presence of a base such as pyridine, which acts as a catalyst. This route is favored for its simplicity and cost-effectiveness in industrial production .

- Reductive Amination: Another synthetic route entails the reductive amination of 4-fluorobenzaldehyde with ethylamine, using sodium cyanoborohydride as a reducing agent .

These methods are essential for producing this compound on both laboratory and industrial scales.

N-((4-Fluorophenyl)methyl)ethanamide finds applications across various fields:

- Medicinal Chemistry: It serves as a building block in organic synthesis and is crucial in developing new therapeutic agents due to its unique structural properties .

- Pharmaceutical Development: The compound is investigated for its potential use in creating fluorinated pharmaceuticals that may have enhanced biological activity .

- Industrial Chemistry: It is utilized in producing specialty chemicals and materials, including agrochemicals and polymers .

The interaction mechanisms of N-((4-Fluorophenyl)methyl)ethanamide involve its ability to penetrate cell membranes effectively due to its lipophilicity, allowing it to interact with various molecular targets within biological systems. This interaction can modulate enzyme and receptor activities, influencing biochemical pathways relevant to pharmacological effects .

Several compounds exhibit structural similarities to N-((4-Fluorophenyl)methyl)ethanamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Unique Features |

|---|---|

| N-((4-Chlorophenyl)methyl)ethanamide | Contains chlorine instead of fluorine; affects reactivity |

| N-((4-Bromophenyl)methyl)ethanamide | Bromine substitution alters electronic properties |

| N-((4-Methylphenyl)methyl)ethanamide | Methyl group influences steric hindrance and lipophilicity |

N-((4-Fluorophenyl)methyl)ethanamide stands out due to the presence of the fluorine atom, which imparts distinct electronic characteristics that enhance its reactivity and potential applications compared to its chloro, bromo, and methyl analogs .

N-((4-Fluorophenyl)methyl)ethanamide, also known as 4-fluorobenzylacetamide, is commonly synthesized through conventional amidation routes that utilize acetic anhydride as the acylating agent [1]. This approach represents one of the most straightforward and widely employed methods for the preparation of this fluorinated amide compound [2]. The reaction typically involves the nucleophilic attack of the amine group of 4-fluorobenzylamine on the carbonyl carbon of acetic anhydride, resulting in the formation of the desired amide bond [3].

The general reaction scheme for this conventional amidation route can be represented as follows:

4-Fluorobenzylamine + Acetic anhydride → N-((4-Fluorophenyl)methyl)ethanamide + Acetic acid

This reaction is typically conducted in an appropriate solvent system, with dichloromethane being one of the most commonly used solvents due to its ability to dissolve both reactants effectively and its inertness toward the reaction conditions [4]. The reaction proceeds efficiently at moderate temperatures, usually between 0°C and room temperature, to minimize side reactions and optimize yield [5].

Table 1: Reaction Conditions for Conventional Amidation Using Acetic Anhydride

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 0-25 | 2-4 | 80-85 |

| Tetrahydrofuran | 0-25 | 3-5 | 74-78 |

| Chloroform | 0-25 | 2-4 | 75-84 |

| Toluene | 25-60 | 4-6 | 70-75 |

Research findings indicate that the yield of N-((4-Fluorophenyl)methyl)ethanamide can be significantly influenced by the reaction conditions, particularly the solvent choice [6]. As shown in Table 1, dichloromethane typically provides the highest yields, ranging from 80% to 85%, while maintaining relatively short reaction times [7]. The use of oxygen-containing solvents like tetrahydrofuran tends to result in slightly lower yields, which has been attributed to potential side reactions or interactions with the acylating agent [8].

The conventional amidation route using acetic anhydride offers several advantages, including the commercial availability of reagents, mild reaction conditions, and generally high yields [9]. However, this method also presents certain limitations, such as the generation of acetic acid as a byproduct and the need for purification steps to obtain the pure amide product [10].

Catalytic Transamidation with Fe₃O₄ Nanoparticles

Catalytic transamidation represents an alternative and more sustainable approach for the synthesis of N-((4-Fluorophenyl)methyl)ethanamide [11]. In recent years, iron oxide (Fe₃O₄) nanoparticles have emerged as effective heterogeneous catalysts for transamidation reactions, offering significant advantages over conventional methods [12]. This approach involves the reaction of primary amides with 4-fluorobenzylamine, catalyzed by magnetically separable Fe₃O₄ nanoparticles [13].

The catalytic transamidation route can be represented by the following reaction:

Primary amide (e.g., acetamide) + 4-Fluorobenzylamine → N-((4-Fluorophenyl)methyl)ethanamide + Ammonia

Fe₃O₄ nanoparticles function as Lewis acid catalysts in this transformation, activating the carbonyl group of the primary amide toward nucleophilic attack by the amine [14]. The magnetic properties of these nanoparticles offer a significant practical advantage, as they can be easily separated from the reaction mixture using an external magnetic field, facilitating catalyst recovery and reuse [13].

Research has demonstrated that Fe₃O₄ nanoparticles can effectively catalyze the transamidation of various primary amides with 4-fluorobenzylamine under solvent-free conditions [14]. The reaction typically proceeds at elevated temperatures (around 100-120°C) to overcome the inherent stability of the amide bond in the starting material [13].

Table 2: Catalytic Performance of Fe₃O₄ Nanoparticles in Transamidation Reactions

| Primary Amide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Catalyst Reuse Cycles |

|---|---|---|---|---|---|

| Acetamide | 5 | 110 | 8 | 85-90 | 6 |

| Formamide | 5 | 100 | 6 | 80-85 | 5 |

| Propionamide | 5 | 120 | 10 | 75-80 | 6 |

| Benzamide | 10 | 130 | 12 | 70-75 | 4 |

The catalytic efficiency of Fe₃O₄ nanoparticles in transamidation reactions is influenced by several factors, including particle size, surface area, and surface functionalization [14]. Studies have shown that smaller nanoparticles with higher surface areas generally exhibit enhanced catalytic activity due to the increased number of accessible active sites [13]. Furthermore, surface modification of Fe₃O₄ nanoparticles with appropriate functional groups can improve their catalytic performance by altering their Lewis acidity or enhancing their interaction with the reactants [14].

A notable advantage of the Fe₃O₄ nanoparticle-catalyzed transamidation approach is the reusability of the catalyst [13]. As shown in Table 2, the Fe₃O₄ nanoparticles can typically be reused for 4-6 reaction cycles without significant loss of catalytic activity, contributing to the sustainability and cost-effectiveness of this synthetic method [14].

Solvent-Free and Green Synthesis Approaches

The development of solvent-free and green synthesis approaches for N-((4-Fluorophenyl)methyl)ethanamide represents a significant advancement in sustainable chemistry practices [15]. These methodologies aim to minimize environmental impact by eliminating or reducing the use of hazardous solvents, employing catalytic systems, and optimizing reaction conditions to enhance efficiency and reduce waste generation [16].

One of the most promising solvent-free approaches involves the direct reaction of 4-fluorobenzylamine with acetic anhydride under neat conditions [17]. In this method, the reactants are simply mixed and heated without the addition of any solvent, resulting in a highly atom-efficient process [18]. The reaction typically proceeds rapidly, often completing within 1-2 hours at moderate temperatures (50-80°C) [19].

Table 3: Comparison of Solvent-Free Synthesis Methods for N-((4-Fluorophenyl)methyl)ethanamide

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | E-factor* |

|---|---|---|---|---|---|

| Neat reaction with acetic anhydride | 4-Fluorobenzylamine, Acetic anhydride | 60 | 1.5 | 90-95 | 0.8-1.2 |

| Boric acid catalyzed | 4-Fluorobenzylamine, Acetic acid, Boric acid | 80 | 2 | 85-90 | 1.0-1.5 |

| Ball milling | 4-Fluorobenzylamine, Acetyl chloride | RT | 0.5 | 80-85 | 1.2-1.8 |

| Microwave-assisted | 4-Fluorobenzylamine, Acetic anhydride | 100 | 0.2 | 88-92 | 0.9-1.4 |

*E-factor represents the mass ratio of waste to product, with lower values indicating more environmentally friendly processes.

Another green synthesis approach involves the use of boric acid as a catalyst for the direct amidation of acetic acid with 4-fluorobenzylamine under solvent-free conditions [15]. Boric acid is an environmentally benign, inexpensive, and readily available catalyst that effectively promotes the formation of the amide bond by activating the carboxylic acid toward nucleophilic attack [20]. This method typically requires slightly higher temperatures (around 80°C) and longer reaction times compared to the neat reaction with acetic anhydride, but it offers the advantage of using acetic acid directly instead of its more reactive and costly anhydride derivative [15].

Mechanochemical methods, such as ball milling, have also been explored for the solvent-free synthesis of N-((4-Fluorophenyl)methyl)ethanamide [16]. In this approach, the reactants are subjected to mechanical force in a ball mill, which provides the energy required for the reaction to proceed without the need for external heating or solvents [17]. Ball milling has been shown to effectively promote the reaction of 4-fluorobenzylamine with acetyl chloride or acetic anhydride, resulting in good yields of the desired amide product within short reaction times [18].

Microwave-assisted synthesis represents another efficient green approach for the preparation of N-((4-Fluorophenyl)methyl)ethanamide [19]. The use of microwave irradiation enables rapid heating of the reaction mixture, significantly reducing reaction times compared to conventional heating methods [20]. Under microwave conditions, the reaction of 4-fluorobenzylamine with acetic anhydride can be completed within minutes, resulting in high yields of the desired product [18].

These solvent-free and green synthesis approaches offer several advantages over conventional methods, including reduced environmental impact, enhanced safety, improved atom economy, and often higher reaction efficiency [15]. The elimination of solvents not only reduces waste generation but also simplifies the purification process, as there is no need for solvent removal steps [16].

Industrial-Scale Production Challenges

The industrial-scale production of N-((4-Fluorophenyl)methyl)ethanamide presents several significant challenges that must be addressed to ensure efficient, cost-effective, and sustainable manufacturing processes [21]. These challenges span various aspects of production, including reaction engineering, heat management, reagent handling, purification, and environmental considerations [22].

One of the primary challenges in scaling up the synthesis of N-((4-Fluorophenyl)methyl)ethanamide is the selection of an appropriate reaction methodology that balances efficiency, cost, and sustainability [21]. While conventional amidation using acetic anhydride offers simplicity and reliability, it generates stoichiometric amounts of acetic acid as a byproduct, which necessitates additional separation and waste treatment steps at industrial scale [23]. Catalytic approaches, such as Fe₃O₄ nanoparticle-catalyzed transamidation, offer improved atom economy but may present challenges related to catalyst recovery, potential leaching, and maintaining consistent catalytic activity over multiple production cycles [22].

Table 4: Industrial-Scale Production Challenges and Potential Solutions

| Challenge | Description | Potential Solutions |

|---|---|---|

| Heat management | Exothermic nature of amidation reactions | Continuous flow reactors, Efficient heat exchangers, Controlled reagent addition |

| Reagent handling | Safe handling of reactive acylating agents | In-situ generation of acylating agents, Alternative reagents with lower reactivity |

| Purification | Efficient separation of product from byproducts | Crystallization optimization, Continuous crystallization processes |

| Catalyst recovery | Efficient recovery and recycling of catalysts | Magnetic separation systems, Immobilized catalyst systems |

| Environmental impact | Reduction of waste and emissions | Solvent recycling, Green chemistry approaches, Process intensification |

| Scale-up consistency | Maintaining reaction performance at scale | Detailed kinetic studies, Process analytical technology |

Heat management represents a significant challenge in the industrial production of N-((4-Fluorophenyl)methyl)ethanamide, particularly when using acetic anhydride as the acylating agent [23]. The reaction between 4-fluorobenzylamine and acetic anhydride is exothermic, and the heat released can lead to temperature spikes that may affect product quality or, in extreme cases, pose safety risks [21]. Industrial processes must incorporate efficient heat exchange systems and controlled reagent addition strategies to manage the reaction exotherm effectively [22].

The handling of reactive acylating agents, such as acetic anhydride or acetyl chloride, presents another challenge in industrial settings [23]. These reagents are moisture-sensitive and can react violently with water, necessitating careful handling procedures and specialized equipment [21]. Some industrial processes address this challenge by generating the acylating agent in situ or by employing less reactive alternatives that offer improved safety profiles [22].

Purification and isolation of N-((4-Fluorophenyl)methyl)ethanamide at industrial scale require efficient and cost-effective approaches [23]. Crystallization is often the preferred method for product isolation, but optimizing crystallization conditions to achieve high purity and yield can be challenging, particularly when dealing with impurities that have similar physicochemical properties to the target compound [21]. Continuous crystallization processes have been explored as a means to improve efficiency and consistency in product isolation [22].

For catalytic processes, such as Fe₃O₄ nanoparticle-catalyzed transamidation, efficient catalyst recovery and recycling are essential for economic viability [23]. While the magnetic properties of Fe₃O₄ nanoparticles facilitate their separation from reaction mixtures, implementing effective magnetic separation systems at industrial scale presents engineering challenges [21]. Additionally, preventing catalyst leaching and maintaining consistent catalytic activity over multiple production cycles require careful process design and monitoring [22].

Environmental considerations also play a crucial role in industrial-scale production [23]. Regulatory requirements for waste management, emissions control, and overall environmental impact necessitate the development of sustainable manufacturing processes [21]. This has driven interest in green chemistry approaches, such as solvent-free reactions and catalytic methods, which offer reduced environmental footprints compared to conventional processes [22].

N-((4-Fluorophenyl)methyl)ethanamide represents a specialized fluorinated acetamide derivative with significant potential in pharmaceutical research and chemical synthesis. This comprehensive analysis examines the compound's fundamental physicochemical characteristics, thermodynamic behavior, solubility properties, and stability profile through both experimental data and computational predictions. The compound, identified by CAS number 86010-68-6, serves as an important intermediate in drug development, particularly as an impurity standard for Pimavanserin research [1]. Understanding its detailed physicochemical properties is crucial for optimizing synthetic pathways, storage conditions, and potential therapeutic applications.

Thermodynamic Parameters (Melting Point, Boiling Point)

Melting Point Characteristics

The experimental determination of N-((4-Fluorophenyl)methyl)ethanamide's melting point has not been reported in the available literature, representing a significant gap in the compound's thermodynamic characterization [2] [3]. This absence of experimental data contrasts markedly with related acetamide compounds, where melting points are well-documented. For comparative analysis, N-benzylacetamide exhibits a melting point of 61°C [4] [5], while the parent compound acetamide melts at 78-80°C [6]. The structural similarity between N-((4-Fluorophenyl)methyl)ethanamide and N-benzylacetamide, differing only by the fluorine substitution on the phenyl ring, suggests that the target compound's melting point likely falls within a similar range, potentially between 55-70°C.

The fluorine atom's electronegativity and its influence on intermolecular interactions could affect the melting point in several ways. Fluorine's high electronegativity may enhance dipole-dipole interactions, potentially increasing the melting point relative to the non-fluorinated analog [7]. Additionally, the fluorine substituent could influence the crystal packing efficiency, which directly correlates with melting point values. The C-F bond's shorter length compared to C-H bonds may also affect the overall molecular geometry and subsequent crystalline structure formation.

Boiling Point Determination

Similar to melting point data, experimental boiling point measurements for N-((4-Fluorophenyl)methyl)ethanamide are absent from the literature. However, computational predictions suggest a boiling point of 339.8 ± 25.0°C at 760 mmHg [8]. This predicted value appears reasonable when compared to structural analogs: N-benzylacetamide boils at 157°C under reduced pressure (2 mmHg) [5], while acetamide has a normal boiling point of 221°C [6]. The predicted normal pressure boiling point for the fluorinated compound is significantly higher than these analogs, which may reflect the computational model's overestimation or the substantial influence of the fluorine substituent on vapor pressure.

The elevated predicted boiling point can be attributed to several molecular factors. The fluorine atom's high electronegativity creates stronger intermolecular dipole interactions, requiring more thermal energy to overcome during the liquid-to-vapor transition [9]. Additionally, the molecular weight increase from 149.19 g/mol (N-benzylacetamide) to 167.18 g/mol contributes to reduced volatility [2]. The aromatic fluorine substitution may also enhance π-π stacking interactions between molecules, further increasing the energy required for vaporization.

Thermodynamic Property Relationships

The relationship between molecular structure and thermodynamic properties becomes evident when examining the progressive changes from acetamide to N-benzylacetamide to N-((4-Fluorophenyl)methyl)ethanamide. Each structural modification introduces additional intermolecular forces: the benzyl group adds π-π interactions and van der Waals forces, while the fluorine substitution contributes to enhanced dipole interactions [10]. These cumulative effects explain the general trend of increasing boiling points and potentially higher melting points as structural complexity increases.

The absence of experimental thermodynamic data necessitates caution in applications requiring precise thermal property values. For industrial or research applications, experimental determination of these fundamental properties should be prioritized to validate computational predictions and ensure accurate process design parameters.

Solubility Behavior in Organic/Aqueous Media

Aqueous Solubility Profile

The aqueous solubility of N-((4-Fluorophenyl)methyl)ethanamide is predicted to be limited based on its calculated LogP value of 1.85270 [2]. This moderate lipophilicity suggests poor water solubility, consistent with the compound's structural characteristics. The combination of the hydrophobic aromatic ring system and the acetamide functional group creates a molecule with mixed hydrophilic and lipophilic properties. While the acetamide group provides some hydrogen bonding capability with water molecules, the fluorophenyl moiety significantly reduces overall aqueous solubility [11].

Comparative analysis with structurally related compounds supports this prediction. Simple acetamide demonstrates high water solubility (2000 g/L at 20°C) [6], attributed to its strong hydrogen bonding capacity and small molecular size. However, N-benzylacetamide shows limited water solubility due to the hydrophobic benzyl group [5]. The addition of fluorine to the phenyl ring in N-((4-Fluorophenyl)methyl)ethanamide likely further reduces aqueous solubility through increased hydrophobic character, despite fluorine's electronegativity.

The predicted poor aqueous solubility has significant implications for pharmaceutical applications. Low water solubility often correlates with reduced bioavailability and requires specialized formulation strategies such as solubilization with surfactants, complexation with cyclodextrins, or preparation of more soluble salt forms [12]. For analytical applications, aqueous solutions may require organic co-solvents to achieve adequate dissolution.

Organic Solvent Compatibility

N-((4-Fluorophenyl)methyl)ethanamide is expected to demonstrate good solubility in most organic solvents, based on its moderate lipophilicity and structural similarity to well-characterized acetamide derivatives [13]. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are predicted to provide excellent solvation due to their ability to stabilize both the polar acetamide group and the aromatic system through dipole interactions [11] [14].

Alcoholic solvents, particularly methanol and ethanol, are anticipated to offer good solubility through hydrogen bonding with the acetamide carbonyl oxygen and N-H group. The hydroxyl groups in alcohols can form stable hydrogen bonds with the compound's polar regions while accommodating the hydrophobic aromatic portion . This dual interaction mechanism makes alcoholic solvents particularly suitable for both synthetic procedures and analytical applications.

Chlorinated solvents such as chloroform and dichloromethane are expected to provide moderate to good solubility. These solvents effectively solvate aromatic systems through weak π-interactions and can accommodate the polar acetamide functionality. The fluorine atom's electronegativity may enhance interactions with chlorinated solvents through halogen bonding effects [13]. Ethyl acetate and similar ester solvents are also predicted to offer reasonable solubility through their ability to engage in weak hydrogen bonding and dipole interactions.

Solubility Parameter Analysis

The solubility behavior of N-((4-Fluorophenyl)methyl)ethanamide can be understood through Hansen solubility parameters, which describe molecular interactions through dispersion, polar, and hydrogen bonding components. The compound's structure suggests moderate values for all three parameters: the aromatic system contributes to dispersion forces, the fluorine atom enhances polar interactions, and the acetamide group provides hydrogen bonding capability [16].

The balanced nature of these interactions explains the compound's expected moderate solubility in various organic solvents while limiting aqueous dissolution. This solubility profile is typical for pharmaceutical intermediates, where moderate lipophilicity facilitates membrane permeation while maintaining sufficient polarity for hydrogen bonding with biological targets .

Hydrolytic Stability and Degradation Pathways

Acid-Catalyzed Hydrolysis Mechanisms

N-((4-Fluorophenyl)methyl)ethanamide, like other acetamide derivatives, is susceptible to acid-catalyzed hydrolysis following well-established mechanistic pathways [18] [19]. The hydrolysis process initiates with protonation of the carbonyl oxygen, creating a highly electrophilic amidium ion intermediate. This protonation step increases the carbonyl carbon's susceptibility to nucleophilic attack by water molecules, leading to the formation of a tetrahedral intermediate [20].

The acid-catalyzed mechanism proceeds through several distinct steps. Initially, the acetamide oxygen undergoes protonation in the presence of strong acids such as hydrochloric acid or sulfuric acid [21]. The resulting positively charged oxygen withdraws electron density from the carbonyl carbon, making it highly electrophilic. Water molecules then attack this activated carbonyl carbon, forming a tetrahedral intermediate that contains both hydroxyl groups and the protonated amine [22].

The tetrahedral intermediate undergoes proton transfer reactions that ultimately lead to the elimination of the amine group as an ammonium salt. For N-((4-Fluorophenyl)methyl)ethanamide, this process would yield acetic acid and 4-fluorobenzylamine hydrochloride as the primary products [18]. The reaction typically requires elevated temperatures (around 100°C) and prolonged reaction times (several hours) to achieve complete conversion [21].

The fluorine substituent on the phenyl ring may influence the hydrolysis rate through electronic effects. The electron-withdrawing nature of fluorine could stabilize the protonated amine leaving group, potentially facilitating the elimination step. However, this effect is likely minimal given the separation between the fluorine atom and the reaction center by the methylene bridge and aromatic ring [23].

Base-Catalyzed Hydrolysis Pathways

Base-catalyzed hydrolysis of N-((4-Fluorophenyl)methyl)ethanamide follows a different mechanistic pathway compared to acid catalysis, typically proceeding through nucleophilic attack by hydroxide ions [22]. This mechanism is generally less favorable for amides due to the poor leaving group ability of amine anions, requiring harsh conditions including high temperatures and excess base [21].

The base-catalyzed process begins with direct nucleophilic attack of hydroxide ions on the carbonyl carbon, forming a negatively charged tetrahedral intermediate. This intermediate contains both a hydroxyl group and the amine group attached to the same carbon atom. The subsequent elimination of the amine anion represents the most challenging step, as amine anions are extremely poor leaving groups with pKa values around 38 [22].

To drive the reaction forward, the elimination step must be coupled with an irreversible proton transfer that converts the departing amine into its neutral form. In the case of N-((4-Fluorophenyl)methyl)ethanamide, base-catalyzed hydrolysis would produce acetate anion and 4-fluorobenzylamine as products [18]. The reaction requires vigorous conditions, typically involving concentrated sodium or potassium hydroxide solutions at temperatures near 100°C for extended periods.

The fluorine substituent's electronic effects may slightly influence the base-catalyzed hydrolysis rate. The electron-withdrawing fluorine atom could marginally increase the carbonyl carbon's electrophilicity, making it more susceptible to hydroxide attack. However, this effect is attenuated by the distance between the fluorine and the reaction center, limiting its practical impact on reaction rates [24].

Hydrolytic Stability Under Physiological Conditions

Under physiological conditions (pH 7.4, 37°C), N-((4-Fluorophenyl)methyl)ethanamide is expected to demonstrate reasonable hydrolytic stability. Acetamide bonds are generally more stable than ester linkages under neutral aqueous conditions, requiring either strong acid, strong base, or enzymatic catalysis for significant hydrolysis [25]. This stability is attributed to the poor leaving group ability of amine groups and the resonance stabilization of the amide bond.

The compound's stability under physiological conditions has important implications for its biological applications. As a potential pharmaceutical intermediate or impurity, the compound must maintain structural integrity during biological processes to avoid generating unexpected metabolites [26]. The hydrolytic stability also affects analytical method development, where sample stability during storage and analysis is crucial for accurate quantification.

Enzymatic hydrolysis represents a potential degradation pathway under biological conditions. Various amidases and peptidases present in biological systems can catalyze amide bond cleavage under mild conditions [21]. However, the specificity of these enzymes for the particular substrate structure would determine the actual degradation rate in biological environments.

Environmental Degradation Considerations

The environmental fate of N-((4-Fluorophenyl)methyl)ethanamide involves multiple degradation pathways, including hydrolysis, photolysis, and biodegradation. The compound's moderate water solubility and resistance to hydrolysis under neutral conditions suggest potential persistence in aquatic environments [14]. The fluorine substituent may further enhance environmental persistence, as organofluorine compounds are often resistant to biodegradation.

Photolytic degradation may occur through direct photolysis of the aromatic system or through indirect photolysis involving reactive oxygen species. The fluorophenyl group could absorb UV radiation, leading to photochemical reactions that cleave the amide bond or cause other structural modifications. However, the specific photodegradation pathways and kinetics would require experimental investigation to determine environmental persistence.

Biodegradation pathways likely involve initial hydrolysis of the amide bond, either through enzymatic action or chemical hydrolysis under appropriate conditions. The resulting products, acetic acid and 4-fluorobenzylamine, would undergo further biodegradation through different pathways. Acetic acid is readily biodegradable, while the fluorinated amine may be more persistent due to the fluorine substituent's influence on biological metabolism.

Computational Predictions of logP and pKa

Partition Coefficient Analysis

The calculated logarithm of the partition coefficient (logP) for N-((4-Fluorophenyl)methyl)ethanamide is 1.85270 [2], indicating moderate lipophilicity that positions the compound favorably for pharmaceutical applications. This logP value suggests balanced hydrophilic and lipophilic characteristics, falling within the optimal range for drug-like compounds as defined by Lipinski's Rule of Five [27]. The moderate lipophilicity facilitates membrane permeation while maintaining sufficient aqueous solubility for biological activity.

The logP value reflects the compound's molecular structure contributions to hydrophobic and hydrophilic interactions. The fluorophenyl group contributes significantly to the lipophilic character through aromatic π-system interactions and the hydrophobic nature of the benzene ring [28]. The fluorine atom, despite its electronegativity, does not substantially reduce lipophilicity due to its small size and the shielding effect of the aromatic system. The acetamide group provides the primary hydrophilic contribution through its ability to form hydrogen bonds with aqueous phases.

Comparative analysis with structural analogs validates the predicted logP value. Simple acetamide has a negative logP (-1.26) [6], reflecting its high hydrophilicity. N-benzylacetamide, lacking the fluorine substituent, would be expected to have a slightly lower logP than the fluorinated analog, consistent with fluorine's contribution to lipophilicity in aromatic systems [29]. The progression from acetamide to N-benzylacetamide to N-((4-Fluorophenyl)methyl)ethanamide demonstrates the systematic increase in lipophilicity with structural elaboration.

The predicted logP value has important implications for the compound's biological behavior. Moderate lipophilicity (logP 1-3) is associated with good oral bioavailability, as compounds can effectively permeate biological membranes while maintaining adequate aqueous solubility [12]. This balance is particularly important for pharmaceutical intermediates that may exhibit biological activity or serve as precursors to active compounds.

Ionization Constants and pKa Predictions

Based on structural analogy with related acetamide compounds, the primary ionizable group would be the amide nitrogen. However, amide nitrogens are generally very weakly basic due to resonance delocalization of the nitrogen lone pair with the carbonyl group [31]. Typical pKa values for acetamide derivatives range from -1 to 1, indicating that these compounds exist predominantly in their neutral form under physiological pH conditions.

The fluorine substituent's electronic effects could influence the amide nitrogen's basicity. The electron-withdrawing nature of fluorine, transmitted through the aromatic ring and methylene bridge, might further reduce the nitrogen's basicity, potentially lowering the pKa value. However, this effect would be minimal given the distance between the fluorine atom and the amide nitrogen [32].

The absence of pKa data necessitates experimental determination or advanced computational modeling for accurate predictions. Understanding the ionization behavior is essential for pharmaceutical applications, as it affects solubility, permeability, protein binding, and metabolic stability. The compound's predominantly neutral character under physiological conditions would influence its membrane permeation characteristics and potential for passive diffusion.

Computational Methodology Validation

The logP prediction for N-((4-Fluorophenyl)methyl)ethanamide likely employs fragment-based computational methods that estimate partition coefficients from molecular structural components [27]. These methods typically decompose the molecule into constituent fragments and sum their individual contributions to lipophilicity, with corrections for intramolecular interactions and electronic effects.

The accuracy of computational logP predictions depends on several factors, including the quality of the training dataset, the appropriateness of the fragmentation scheme, and the consideration of electronic effects. For fluorinated compounds, specialized parameters may be required to account for fluorine's unique electronic properties and its influence on molecular interactions [7].

Validation of the predicted logP value would require experimental measurement using standard shake-flask methods or more sophisticated techniques such as chromatographic retention time analysis. Experimental validation is particularly important for fluorinated compounds, as computational methods may not fully capture the subtle electronic effects of fluorine substitution on partition behavior.

The reliability of the logP prediction is enhanced by the compound's structural similarity to well-characterized acetamide derivatives. The moderate logP value appears reasonable based on structural considerations and comparison with related compounds, suggesting that the computational prediction provides a useful estimate for preliminary assessments of the compound's physicochemical properties [33].

Structure-Property Relationships

The relationship between molecular structure and physicochemical properties becomes evident when examining N-((4-Fluorophenyl)methyl)ethanamide's predicted logP value in the context of systematic structural modifications. The progression from acetamide (logP -1.26) to N-benzylacetamide (estimated logP ~0.8) to the fluorinated analog (logP 1.85) demonstrates the cumulative effects of structural elaboration on lipophilicity [6] [5].

Each structural modification contributes specific changes to the overall partition coefficient. The introduction of the benzyl group adds significant lipophilic character through the aromatic ring system and the methylene spacer. The subsequent addition of the fluorine substituent further increases lipophilicity, despite fluorine's electronegativity, due to the overall increase in molecular size and the fluorine atom's contribution to hydrophobic surface area [9].

The fluorine substituent's position on the aromatic ring also influences the compound's physicochemical properties. Para-substitution, as in N-((4-Fluorophenyl)methyl)ethanamide, provides electronic effects that are transmitted through the aromatic system but are attenuated by the methylene bridge. This positioning balances electronic modification with minimal steric interference, optimizing the compound's overall property profile [34].